molecular formula C32H50O4 B14797048 (3alpha,4beta)-3-(Acetyloxy)olean-12-en-23-oic acid; 3-O-Acetyl-alpha-boswellic acid; Acetyl-alpha-boswellic acid

(3alpha,4beta)-3-(Acetyloxy)olean-12-en-23-oic acid; 3-O-Acetyl-alpha-boswellic acid; Acetyl-alpha-boswellic acid

Cat. No.: B14797048
M. Wt: 498.7 g/mol
InChI Key: IAWGZKRQDHPFCZ-ITOYNDITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid acetate can be synthesized through the acetylation of alpha-Boswellic acid. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions . The reaction proceeds as follows:

Alpha-Boswellic acid+Acetic anhydrideAlpha-Boswellic acid acetate+Acetic acid\text{Alpha-Boswellic acid} + \text{Acetic anhydride} \rightarrow \text{Alpha-Boswellic acid acetate} + \text{Acetic acid} Alpha-Boswellic acid+Acetic anhydride→Alpha-Boswellic acid acetate+Acetic acid

Industrial Production Methods: Industrial production of alpha-Boswellic acid acetate involves the extraction of Boswellic acids from the resin of Boswellia species, followed by purification and acetylation. The extraction process often employs solvents such as ethanol or methanol, and the purification is achieved through techniques like high-performance liquid chromatography (HPLC) .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Alpha-Boswellic acid acetate is unique among Boswellic acids due to the presence of the acetyl group, which enhances its bioavailability and pharmacological activity. Similar compounds include:

Alpha-Boswellic acid acetate stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(4R,6aR,6bS,8aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22?,23?,24?,25?,28-,29-,30-,31-,32-/m1/s1

InChI Key

IAWGZKRQDHPFCZ-ITOYNDITSA-N

Isomeric SMILES

CC(=O)OC1CC[C@]2(C([C@@]1(C)C(=O)O)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.